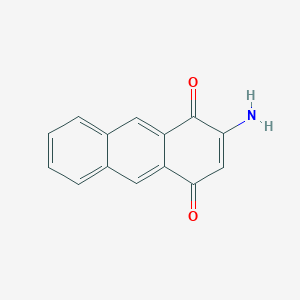

2-Aminoanthracene-1,4-dione

Description

Contextual Significance of Anthraquinone (B42736) Derivatives in Contemporary Chemical Research

Anthraquinone derivatives represent a vast and important class of polycyclic aromatic compounds. researchgate.net Their rigid, planar structure and conjugated π-electron system bestow upon them a range of valuable chemical and physical properties. These compounds are widely recognized for their applications as dyes and pigments, with some exhibiting remarkable colorfastness, making them crucial in the textile industry. researchgate.net Beyond their use as colorants, anthraquinone derivatives have garnered substantial attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov In the realm of materials science, their redox activity and electronic properties are exploited in the development of organic semiconductors, sensors, and components for electronic devices. semanticscholar.orgacs.org The versatility of the anthraquinone scaffold allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications, a key driver of ongoing research. acs.orgacs.org

Historical Trajectory of Aminoanthraquinone Synthesis and Early Characterization Methodologies

The synthesis of aminoanthraquinones has a rich history, initially driven by the demand for synthetic dyes. Early methods often involved harsh reaction conditions, such as the reaction of anthraquinone with oleum (B3057394) in the presence of mercury to produce anthraquinone-1-sulfonic acid, which was then reacted with ammonia. google.com Another historical approach involved the condensation of 2-substituted benzoic acid with xylene, followed by oxidation, ring closure, and amination. google.com Over time, concerns over the environmental impact of reagents like mercury spurred the development of cleaner synthetic routes. google.com

Early characterization of these compounds relied heavily on classical techniques such as melting point determination and elemental analysis. The advent of spectroscopic methods revolutionized the field. Infrared (IR) spectroscopy became instrumental in identifying key functional groups, while the development of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided unprecedented detail into the molecular structure and composition of these complex molecules. benthamopenarchives.comrsc.org These advancements were crucial in accurately identifying isomers and understanding the regioselectivity of synthetic reactions.

Current Research Landscape and Emerging Trends for 2-Aminoanthracene-1,4-dione

Current research on this compound and its derivatives is vibrant and multifaceted. A significant trend is the development of more efficient and sustainable synthetic methods. This includes the exploration of catalytic systems, such as the use of iodobenzene (B50100) diacetate to facilitate amination reactions under milder conditions. mdpi.comnih.gov There is also a growing interest in "green chemistry" approaches, aiming to reduce the use of hazardous solvents and reagents. datainsightsmarket.com

The exploration of the compound's potential in materials science is another major research thrust. Studies are investigating its use in the fabrication of thin films for applications in photodetectors and other electronic devices. researchgate.net The synthesis of polymers incorporating the 2-aminoanthraquinone (B85984) moiety is also being explored for applications in areas like catalysis and the development of materials with novel optoelectronic properties. semanticscholar.org Furthermore, the derivatization of this compound to create novel compounds with enhanced biological activity remains an active area of investigation, with a focus on developing new therapeutic agents. mdpi.comimpactfactor.org

Scope and Objectives of the Academic Research Review on this compound

This review aims to provide a focused and comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are:

To detail the established and emerging synthetic routes for this compound and its derivatives.

To present the key physicochemical properties and characterization data for the compound.

To explore the current and potential applications of this compound in various scientific and industrial fields.

To highlight the recent research findings and future directions in the study of this specific aminoanthraquinone.

By adhering strictly to these objectives, this review will serve as a valuable resource for researchers and students interested in the chemistry and applications of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ | vulcanchem.com |

| Molecular Weight | 223.23 g/mol | vulcanchem.com |

| Appearance | Brown crystalline solid | vulcanchem.com |

| Melting Point | 292–295°C (decomposition) | vulcanchem.com |

| Water Solubility | 163 μg/L at 25°C | vulcanchem.com |

| pKa | 0.97 ± 0.20 (predicted) | vulcanchem.com |

Synthesis of this compound and its Derivatives

A common synthetic pathway to aminoanthraquinone derivatives involves the amination of a precursor. For instance, 2-(butylamino)anthracene-1,4-dione has been synthesized from the amination of anthracene-1,4-dione using butylamine (B146782) in the presence of a catalyst like iodobenzene diacetate. mdpi.comnih.gov Another approach involves the reduction of 2-(butylamino)-1,4-dihydroxyanthraquinone with sodium borohydride (B1222165) (NaBH₄) to yield the corresponding dione (B5365651). benthamopenarchives.com

The table below summarizes a synthetic reaction for a derivative of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| Anthracene-1,4-dione | Butylamine (BuNH₂) | Iodobenzene diacetate (PhI(OAc)₂) | 2-(butylamino)anthracene-1,4-dione | 60% | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

141988-08-1 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-aminoanthracene-1,4-dione |

InChI |

InChI=1S/C14H9NO2/c15-12-7-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-7H,15H2 |

InChI Key |

CGOQTAJXYMPMGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(C3=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoanthracene 1,4 Dione and Its Functional Analogs

Direct Amination Approaches to the Anthracene-1,4-dione Core

Direct amination involves the introduction of an amino group onto the unsubstituted anthracene-1,4-dione ring system. This is most commonly achieved through nucleophilic substitution reactions, where the electron-deficient quinone system is susceptible to attack by amine nucleophiles.

Nucleophilic Substitution Reactions with Amine Reagents

Nucleophilic substitution represents a primary pathway for the synthesis of 2-aminoanthracene-1,4-dione analogs. In this reaction, an amine directly attacks the quinone ring, leading to the formation of a C-N bond. The efficiency and yield of this process can be influenced by the presence of a catalyst.

The amination of anthracene-1,4-dione can be significantly enhanced by the use of a catalyst. nih.gov Research has demonstrated that treating anthracene-1,4-dione with primary amines, such as butylamine (B146782), in the presence of iodobenzene (B50100) diacetate (PhI(OAc)₂) as a catalyst, can produce 2-amino-substituted derivatives in high yields. nih.govmdpi.com The catalyst facilitates the addition of the amine to the quinone ring. For instance, the reaction between anthracene-1,4-dione and butylamine using PhI(OAc)₂ yields 2-(butylamino)anthracene-1,4-dione. nih.govnih.gov The yield of this reaction is highly dependent on the stoichiometry of the amine reagent and the presence of the catalyst, as detailed in the table below. nih.govmdpi.com

Table 1: Effect of Catalyst and Reagent Stoichiometry on the Synthesis of 2-(butylamino)anthracene-1,4-dione nih.govmdpi.com

| Entry | Amine Equivalents | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 255 | PhI(OAc)₂ | 78 |

| 2 | 255 | None | 13 |

| 3 | 1 | PhI(OAc)₂ | 41 |

While catalytic systems offer higher efficiency, the nucleophilic substitution of amines onto the anthracene-1,4-dione core can also proceed without a catalyst. nih.gov This non-catalytic pathway, however, typically results in significantly lower yields. mdpi.com Studies have shown that when anthracene-1,4-dione is treated with butylamine without the presence of PhI(OAc)₂, the desired 2-(butylamino)anthracene-1,4-dione is formed, but in yields as low as 10-13%. nih.gov This indicates that while the reaction is feasible, it is considerably less efficient compared to the catalyzed protocol. mdpi.com

Reductive Amination Strategies for this compound

Reductive amination is a powerful method for amine synthesis, which typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. nih.govorganic-chemistry.org This process is often carried out as a one-pot reaction in the presence of a suitable reducing agent. researchgate.netnih.gov

While this is a cornerstone of synthetic organic chemistry, its direct application to introduce an amino group at the C-2 position of the anthracene-1,4-dione ring is not a commonly reported strategy. The typical reaction at the quinone ring involves nucleophilic addition or substitution rather than the classical reductive amination of the carbonyl groups at the 1- and 4-positions. Synthetic routes involving reduction are more commonly employed in the derivatization of pre-functionalized anthraquinone (B42736) scaffolds (as discussed in Section 2.2).

Transition Metal-Catalyzed Coupling Reactions for Amino Group Introduction

Transition metal catalysis offers a versatile set of tools for the formation of carbon-nitrogen bonds, which are fundamental in modern organic synthesis. epa.gov Catalysts based on palladium and copper are widely used for the amination of aryl halides and related substrates (Buchwald-Hartwig amination). rsc.orgacs.org While specific examples detailing the direct C-H amination of anthracene-1,4-dione at the C-2 position are not extensively documented, related transformations on the broader anthraquinone scaffold have been achieved. For example, palladium-catalyzed amination has been successfully used in the synthesis of N-substituted polyamines from 1,8-dichloroanthra-9,10-quinone. epa.gov These methodologies highlight the potential for transition metal-catalyzed reactions to serve as a viable, albeit less explored, route for introducing amino groups onto the anthracene-1,4-dione core, potentially via C-H activation or coupling with a halo-substituted precursor.

Functionalization and Derivatization of Pre-existing Anthraquinone Scaffolds for this compound Synthesis

An alternative and highly effective approach to synthesizing this compound and its analogs involves the modification of readily available, pre-functionalized anthraquinone precursors. This strategy leverages the existing scaffold to introduce the amino group or to generate the 1,4-dione moiety from a more common anthraquinone core.

A key precursor for many of these syntheses is 1,4-dihydroxyanthraquinone (quinizarin). nih.govnih.gov The anthracene-1,4-dione substrate itself can be synthesized in excellent yield by the chemical reduction of 1,4-dihydroxyanthraquinone using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net

One powerful two-step strategy begins with the amination of a different precursor, 1,4-dihydroxyanthracene-9,10-dione. This compound is first treated with an amine, such as butylamine, in the presence of a catalyst to yield 2-(butylamino)-1,4-dihydroxyanthraquinone. benthamopenarchives.com In a subsequent step, this aminated intermediate is subjected to reduction with NaBH₄ to produce the final target compound, 2-(butylamino)anthracene-1,4-dione. benthamopenarchives.com

Furthermore, highly functionalized precursors can be used to build complex analogs. For example, syntheses can begin with 1,4-difluoro-5,8-dihydroxyanthraquinone. acs.org This starting material allows for sequential nucleophilic substitution reactions where the fluorine atoms act as leaving groups. One fluorine can be displaced by a primary amine, followed by the displacement of the second fluorine by a different amine, enabling the synthesis of unsymmetrically substituted 1,4-diaminoanthraquinone (B121737) derivatives. acs.org

Table 2: Examples of Synthesis via Functionalization of Anthraquinone Precursors

| Precursor Compound | Reagents | Key Transformation | Final Product Analog |

|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | 1. NaBH₄ | Reduction of dihydroxy precursor to form the 1,4-dione core. | Anthracene-1,4-dione |

| 1,4-Dihydroxyanthracene-9,10-dione | 1. Butylamine, PhI(OAc)₂2. NaBH₄ | Amination of the dihydroxy core, followed by reduction. | 2-(Butylamino)anthracene-1,4-dione |

Diazotization and Subsequent Transformations of Anthraquinone Precursors

Diazotization of aromatic amines is a cornerstone of synthetic chemistry, providing a versatile diazonium salt intermediate that can be converted into a wide array of functional groups. In the context of anthraquinone chemistry, this method allows for the modification of aminoanthraquinone precursors. For instance, 2-aminoanthracene-9,10-dione can be diazotized and subsequently treated with reagents to introduce different substituents. colab.wsekb.eg While the direct synthesis of this compound via this method is less common, the principle is fundamental to creating functional analogs.

The process typically involves treating the primary aminoanthraquinone with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form the corresponding diazonium salt. This intermediate can then undergo various transformations:

Sandmeyer-type reactions: To introduce halides (Cl, Br), cyano (CN), or other groups.

Schiemann reaction: For the introduction of fluorine by treating the diazonium salt with tetrafluoroboric acid. colab.ws

Azo coupling: Reaction with electron-rich aromatic compounds to form azo dyes. A new azo dye was synthesized by the diazotization of 2-aminoanthracene-9,10-dione followed by coupling with antipyrine (B355649) in an alkaline solution. ekb.eg

These transformations highlight the utility of diazonium salts derived from aminoanthraquinones as pivotal intermediates in the synthesis of diverse derivatives.

Modification of Nitroanthraquinones to Amino Derivatives

A common and straightforward method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. This strategy is highly applicable to the synthesis of aminoanthraquinones. The synthesis of 9-aminoanthracene, for example, is achieved by the reduction of 9-nitroanthracene. nih.gov This well-established chemical transformation can be applied to a 2-nitroanthracene-1,4-dione precursor to yield the target compound, this compound.

The nitro group is strongly electron-withdrawing, which facilitates various reactions, and its reduction to an amine is a key step in many synthetic sequences. jmu.edu A variety of reducing agents can be employed for this purpose, each with its own advantages regarding selectivity, reaction conditions, and functional group tolerance.

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | A classic and effective method for nitro group reduction. nih.gov |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or biphasic systems | Often used in the synthesis of vat dyes from nitroanthraquinones. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | A clean method with water as the only byproduct, considered a green chemistry approach. |

| Iron (Fe) in Acetic Acid | Fe powder, acetic acid | A cost-effective and common laboratory-scale method. |

Halogenation-Amination Sequences for Positional Control

To achieve specific substitution patterns on the anthraquinone skeleton, a halogenation-amination sequence offers excellent positional control. This two-step process involves first introducing a halogen atom at a desired position, which then acts as a leaving group in a subsequent nucleophilic aromatic substitution reaction with an amine.

This strategy is particularly useful for synthesizing specific isomers that might be difficult to obtain through direct nitration or amination. For example, 1-amino-4-bromoanthraquinones can be synthesized by the bromination of 1-aminoanthraquinone, where the bromine atom can then be substituted. colab.ws Similarly, chlorine atoms on the anthraquinone core can be replaced by amino groups. colab.ws The synthesis of 4-substituted 1-amino-9,10-anthraquinones has been achieved through the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinone. nih.gov This demonstrates the effectiveness of using a halogen as a directing group to control the final position of the amino substituent.

Table 2: Example of a Halogenation-Amination Synthetic Sequence

| Step | Reaction | Description |

|---|---|---|

| 1. Halogenation | Anthracene-1,4-dione + Br₂ → 2-Bromoanthracene-1,4-dione | Electrophilic bromination at the 2-position of the anthraquinone core. |

| 2. Amination | 2-Bromoanthracene-1,4-dione + NH₃ (or amine source) → this compound | Nucleophilic substitution of the bromine atom with an amino group, often catalyzed by copper. |

Multi-Component Reactions (MCRs) and Cascade Processes in this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. mdpi.com Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, which involve sequential transformations without isolating intermediates, are powerful tools that embody these principles. 20.210.105nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented, the construction of related heterocyclic systems showcases the potential of these strategies. For instance, azaanthraquinones, which are functional analogs, have been synthesized using a tandem cycloaddition/cycloreversion sequence. nih.gov Such cascade processes allow for the rapid assembly of complex molecular architectures from simpler precursors. The development of novel MCRs or cascade sequences could provide highly efficient pathways to the this compound scaffold, potentially by combining precursors that build the quinone and amino-substituted rings in a single, convergent step.

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using less hazardous chemicals, employing renewable feedstocks, maximizing atom economy, and designing energy-efficient processes. Several of the methodologies for synthesizing this compound can be adapted to be more sustainable.

Catalytic Methods: The use of catalytic hydrogenation for the reduction of nitroanthraquinones is a greener alternative to stoichiometric metal reductants like tin(II) chloride, as it produces only water as a byproduct.

Benign Solvents: The search for environmentally friendly solvents has led to the exploration of alternatives like deep eutectic solvents (DES), which have been used as a medium for MCRs. researchgate.net

Energy Efficiency: Employing alternative energy sources such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Mechanistic Investigations and Reaction Pathways of 2 Aminoanthracene 1,4 Dione

Detailed Reaction Mechanisms for Nucleophilic Additions and Substitutions Involving the Anthraquinone (B42736) Core

The anthraquinone framework of 2-Aminoanthracene-1,4-dione presents multiple sites for nucleophilic attack. The carbonyl carbons are electrophilic, and the aromatic rings can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by the quinone system. researchgate.net

Nucleophilic attack can occur at several positions: the carbonyl carbons, the carbon atoms bearing the amino group, or other positions on the aromatic rings. researchgate.net The most common mechanism for substitution on the aromatic ring is the SNAr pathway. This two-step process involves the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. uobasrah.edu.iqmasterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the anthraquinone core. The subsequent step is the rapid departure of a leaving group, which restores the aromaticity of the ring. uobasrah.edu.iq

A key example is the amination of anthraquinone derivatives. In these reactions, an amine acts as the nucleophile, displacing a leaving group (like a halogen or sometimes a hydroxyl group) on the anthraquinone ring. Studies on related systems, such as the reaction of 1,4-dihydroxyanthraquinone derivatives with butylamine (B146782), demonstrate that nucleophilic substitution can lead to the formation of aminoanthraquinone products. nih.govnih.gov The reaction mechanism often involves the formation of an intermediate where the nucleophile adds to the carbon bearing the leaving group, followed by elimination. nih.gov

The general SNAr mechanism can be summarized as follows:

Addition of Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking a π-bond and forming a σ-bond. This creates a negatively charged cyclohexadienyl anion intermediate (Meisenheimer complex).

Elimination of Leaving Group: The leaving group departs, and the electrons from the C-(leaving group) bond reform the aromatic π-system.

This addition-elimination sequence is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems with strong electron-withdrawing groups. uobasrah.edu.iqmasterorganicchemistry.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity for this compound Transformations

Catalysis plays a pivotal role in modulating the reactivity and directing the outcome of reactions involving this compound. Various catalytic systems, including metal-based catalysts and organic promoters, have been employed to achieve efficient and selective functionalization.

Transition Metal Catalysis: Palladium complexes are widely used to catalyze cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Pd-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce alkyl or aryl groups onto the anthraquinone core by coupling halogenated anthraquinones with boronic acids. colab.ws Ruthenium catalysts have been shown to direct C-H alkylation regioselectively to the α-positions relative to the carbonyl groups in unsubstituted anthraquinone. colab.ws Copper acetate (B1210297) has also been used to catalyze the arylation of 2-aminoanthraquinone (B85984), where an in-situ generated diazonium salt reacts with other aromatic systems. colab.ws

Non-Metal Catalysis: Iodobenzene (B50100) diacetate (PhI(OAc)₂) has been identified as an effective catalyst for amination reactions on the anthraquinone skeleton. nih.govnih.gov The proposed mechanism involves the interaction of a hydroxyl group on the anthraquinone with the catalyst, forming an O-IPh(OAc) intermediate. A subsequent nucleophilic attack by an amine at an adjacent carbon leads to the final product. nih.gov Furthermore, L-ascorbic acid has been utilized as a metal-free initiator for the intermolecular C-H arylation of furan (B31954) with 2-aminoanthraquinone. colab.ws

Redox Catalysis (Marschalk Reaction): A classic method for the functionalization of hydroxy- and aminoanthraquinones is the Marschalk reaction. This process involves the reduction of the anthraquinone to its leuco (dihydroanthraquinone) form in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) under basic conditions. colab.ws This reduced form is more electron-rich and reactive towards electrophiles, such as aldehydes. Subsequent air oxidation restores the anthraquinone core, yielding the β-alkylated product. colab.ws

| Catalyst Type | Catalyst Example | Transformation | Reference |

|---|---|---|---|

| Transition Metal | Palladium (Pd) Complexes | Suzuki-Miyaura Cross-Coupling | colab.ws |

| Transition Metal | Ruthenium (Ru) Complexes | C-H Alkylation | colab.ws |

| Transition Metal | Copper (Cu) Acetate | Meerwein Arylation | colab.ws |

| Non-Metal / Organocatalyst | Iodobenzene diacetate (PhI(OAc)₂) | Amination | nih.govnih.gov |

| Non-Metal / Organocatalyst | L-Ascorbic Acid | C-H Arylation | colab.ws |

| Redox System | Sodium Dithionite (Na₂S₂O₄) | Marschalk Reaction (Reductive Alkylation) | colab.ws |

Electrophilic Aromatic Substitution Patterns and Regioselectivity in the this compound Framework

Electrophilic aromatic substitution (SEAr) on the this compound framework is governed by the competing directing effects of the activating amino group and the deactivating dione (B5365651) core. wikipedia.orgchemistrytalk.org The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org Conversely, the carbonyl groups of the quinone system are strongly deactivating, withdrawing electron density from the rings to which they are attached.

This electronic dichotomy dictates the regioselectivity of SEAr reactions. The amino group at the C-2 position directs incoming electrophiles primarily to the C-1 (ortho) and C-3 (ortho) positions, as the para position (C-4) is substituted. The deactivating effect of the quinone core makes the unsubstituted benzene (B151609) ring (positions C-5 to C-8) less reactive than the substituted ring. Therefore, electrophilic attack is expected to occur preferentially on the ring containing the amino group.

The mechanism proceeds via the formation of a cationic intermediate known as an arenium ion or σ-complex. nih.gov The stability of this intermediate determines the preferred position of attack. When an electrophile attacks at the C-1 or C-3 positions, the positive charge of the arenium ion can be delocalized onto the nitrogen atom of the amino group, providing significant resonance stabilization. libretexts.org This stabilization is not possible for meta-attack (relative to the amino group), making the transition states for ortho-substitution lower in energy.

Experimental evidence from photochemical sulfonation of 2-aminoanthraquinone supports this theoretical framework. The reaction with sodium sulfite (B76179) under irradiation yields the sodium 2-aminoanthraquinone-3-sulfonate, indicating that substitution occurs at the C-3 position, ortho to the directing amino group. researchgate.netrsc.org

Directing Effects Summary:

-NH₂ group (at C-2): Activating, ortho-directing (to C-1, C-3).

-C=O groups (at C-9, C-10): Deactivating, meta-directing (relative to their own positions, but primarily deactivating the entire system).

Predicted outcome: Substitution primarily at C-1 or C-3.

Redox Chemistry Pathways of this compound

The redox behavior of this compound is characterized by the reversible reduction of the quinone moiety and the potential oxidation of both the amino group and the aromatic system.

The reduction of the anthraquinone core is a well-studied process that typically occurs in two successive one-electron steps. This pathway is central to the biological activity and industrial applications of many anthraquinone derivatives.

Step 1: Formation of the Semiquinone Radical Anion The first step is a one-electron reduction of the quinone (AQ) to form a semiquinone radical anion (AQ•⁻). This species is often colored and can be characterized by electron spin resonance (ESR) spectroscopy.

AQ + e⁻ ⇌ AQ•⁻

Step 2: Formation of the Hydroquinone (B1673460) Dianion A second one-electron reduction converts the semiquinone radical anion into the hydroquinone dianion (AQ²⁻).

AQ•⁻ + e⁻ ⇌ AQ²⁻

In protic media, these anionic species are protonated to yield the corresponding hydroquinone (AQH₂). The reduction potentials are sensitive to the solvent and the presence of substituents on the anthraquinone ring. Electrochemical studies have shown that aminoanthracene derivatives undergo irreversible one-electron reductions in the range of -1.85 to -2.14 V. nih.gov The interaction of reduced anthraquinone species with molecular oxygen is also significant, as it can lead to the formation of superoxide (B77818) anion radicals, a process implicated in the cardiotoxicity of some anthraquinone-based drugs. rsc.org

Photochemical Reaction Mechanisms of this compound Derivatives

The photochemistry of this compound and its derivatives is dominated by reactions originating from their electronically excited states. Upon absorption of UV or visible light, these molecules can undergo photosubstitution, act as photosensitizers, or initiate polymerization.

Photochemical Substitution: Irradiation of 2-aminoanthraquinone with visible light in the presence of nucleophiles can lead to photochemical substitution reactions. For instance, when irradiated in an aqueous pyridine (B92270) solution with sodium sulfite, it selectively forms sodium 2-aminoanthraquinone-3-sulfonate in good yield. researchgate.netrsc.org This reaction demonstrates a light-induced SEAr-type process where the regioselectivity is still controlled by the directing effect of the amino group.

Photoinitiation and Photosensitization: Amino-substituted anthraquinones are of interest as triplet photosensitizers. ifmmi.com Upon photoexcitation, the molecule is promoted to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet excited state (T₁). Diamino-substituted anthraquinones have been shown to have decent ISC efficiency, with triplet state lifetimes of approximately 2.5 µs. ifmmi.com This triplet state, which has n-π* character, is capable of abstracting a hydrogen atom from a suitable donor (like an alkene monomer or solvent). This hydrogen abstraction mechanism generates a radical, which can initiate polymerization. ifmmi.com

Another important photochemical pathway for anthraquinone derivatives is direct hydrogen atom transfer (d-HAT). Under visible light irradiation, an anthraquinone-based photocatalyst in its excited state can homolytically cleave C-H bonds of a substrate to generate reactive carbon radicals. nih.govrsc.org These radicals can then couple with various acceptors to form new C-N or C-C bonds, providing a powerful method for C-H functionalization. nih.govrsc.org

| Photochemical Process | Mechanism | Outcome | Reference |

|---|---|---|---|

| Photochemical Substitution | Light-induced SEAr | Sulfonation at C-3 position | researchgate.netrsc.org |

| Photoinitiation | Intersystem Crossing (ISC) to T₁ state, followed by H-abstraction | Initiation of radical polymerization | ifmmi.com |

| Photocatalysis | Direct Hydrogen Atom Transfer (d-HAT) from excited state | C-H bond functionalization (C-N, C-C bond formation) | nih.govrsc.org |

Inability to Generate Article Due to Lack of Available Scientific Data

Following a comprehensive search for scientific literature and spectral data, it is not possible to generate the requested article on "this compound." The necessary experimental data for a detailed spectroscopic and structural elucidation of this specific chemical compound are not available in the public domain through the search methodologies employed.

Searches for spectroscopic information, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, yielded no specific results for the this compound isomer. The available data pertains to related but structurally distinct compounds, such as 2-aminoanthracene (B165279) and 2-aminoanthracene-9,10-dione (also known as 2-aminoanthraquinone). Furthermore, a search for the compound via its potential CAS Registry Number (3029-32-1) revealed that this identifier is assigned to an entirely different molecule, 6,13-Pentacenequinone.

Given the strict requirement to focus solely on "this compound" and to provide detailed, scientifically accurate research findings and data tables, the absence of specific information on this compound prevents the creation of the article as outlined. Proceeding with data from its isomers would be scientifically inaccurate and would violate the core instructions of the request. Therefore, the article cannot be generated at this time.

Following a comprehensive search for scientific literature, it is not possible to generate the requested article on This compound .

The search did not yield specific, detailed experimental data for this particular chemical compound that would be necessary to accurately populate the requested sections on its advanced spectroscopic and structural properties.

The available scientific literature and data predominantly focus on related, but structurally distinct, compounds such as:

2-Aminoanthracene-9,10-dione (a common isomer, also known as 2-Aminoanthraquinone).

2-Aminoanthracene (which lacks the dione functional groups).

Derivatives such as 2-(Butylamino)anthracene-1,4-dione .

Given the strict instructions to focus solely on "this compound" and not introduce information from other compounds, creating an article with the required level of scientific accuracy and detail is not feasible. Using data from isomers or derivatives would be scientifically inaccurate and would not adhere to the specific constraints of the request. Therefore, without the necessary source data for "this compound," the article cannot be written.

Advanced Spectroscopic and Structural Elucidation of 2 Aminoanthracene 1,4 Dione

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

X-ray diffraction studies have revealed that 2-aminoanthracene-9,10-dione crystallizes in the monoclinic space group P2₁/c. iucr.org The molecule itself is nearly planar, with the non-hydrogen atoms showing only a minor deviation from their best plane. iucr.org A notable feature of the crystal structure is the statistical disorder of the 2-amino groups around the center of symmetry. iucr.org

The supramolecular assembly is characterized by infinite chains of molecules linked by hydrogen bonds. smolecule.com Specifically, the amino group acts as a hydrogen bond donor, forming connections with the carbonyl oxygen atoms of adjacent molecules. smolecule.com These interactions create a robust, three-dimensional network. iucr.org

In addition to hydrogen bonding, the crystal packing is significantly influenced by π-π stacking. The planar aromatic cores of the molecules arrange in a characteristic herringbone motif, facilitated by face-to-face π-π interactions. smolecule.com This type of stacking is crucial for the electronic properties of the material, contributing to its potential use in organic semiconductor devices. smolecule.com The interplay of these non-covalent interactions results in a stable and densely packed crystalline structure.

Table 1: Crystallographic Data for 2-Aminoanthracene-9,10-dione

| Parameter | Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This data is based on the analysis of 2-aminoanthracene-9,10-dione.

Table 2: Key Intermolecular Interactions in Crystalline 2-Aminoanthracene-9,10-dione

| Interaction Type | Description |

| Hydrogen Bonding | Weak intermolecular N-H···N and N-H···O bonds link molecules into a three-dimensional network. iucr.org |

| π-π Stacking | Molecules exhibit a herringbone packing motif with face-to-face π-π interactions. smolecule.com |

| C-H···π Interactions | These interactions also contribute to the overall packing efficiency. smolecule.com |

This data is based on the analysis of 2-aminoanthracene-9,10-dione.

Conformational Analysis in the Solid State

In the solid state, the conformation of 2-aminoanthracene-9,10-dione is largely rigid and planar. iucr.org The extensive network of intermolecular hydrogen bonds and the significant π-π stacking interactions lock the molecule into a specific orientation within the crystal lattice.

Computational and Theoretical Investigations of 2 Aminoanthracene 1,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. google.com For a molecule like 2-Aminoanthracene-1,4-dione, DFT is employed to investigate its fundamental properties, from its three-dimensional shape to its electronic behavior. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G*), the atomic coordinates are adjusted until a minimum on the potential energy surface is located. researchgate.netscispace.com

For aminoanthraquinones, DFT calculations show that the anthraquinone (B42736) core is largely planar. researchgate.net The amino group's orientation relative to the ring is a key parameter. In the optimized structure of related aminoanthraquinones, there can be a slight pyramidalization at the nitrogen atom and a specific torsional angle between the amino group and the aromatic ring, influenced by steric hindrance and potential intramolecular hydrogen bonding. nii.ac.jp These subtle structural features are critical as they influence the molecule's electronic properties and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for an Aminoanthraquinone Core Data based on typical values for related aminoanthraquinone structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Angle | C-N-H | ~118° |

| Dihedral Angle | C-C-N-H | 0-25° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. libretexts.orgtaylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and electronic excitation energy. researchgate.net

In aminoanthraquinones, DFT calculations typically show that the HOMO is distributed over the amino group and the fused aromatic rings, reflecting the electron-donating nature of the amine substituent. nih.gov The LUMO is generally localized on the electron-withdrawing quinone moiety, specifically around the carbonyl groups and the adjacent rings. nih.gov The introduction of the amino group raises the HOMO energy, which leads to a smaller HOMO-LUMO gap compared to the unsubstituted anthraquinone core, causing a bathochromic (red) shift in the absorption spectrum. nii.ac.jp

Table 2: Illustrative Frontier Molecular Orbital Energies for a 2-Aminoanthraquinone (B85984) Isomer Calculated using DFT (B3LYP functional).

| Orbital | Energy (eV) | Spatial Distribution |

| HOMO | -5.98 | Delocalized over the anthracene (B1667546) ring and amino group |

| LUMO | -2.85 | Localized on the quinone ring and carbonyl groups |

| HOMO-LUMO Gap (ΔE) | 3.13 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com By calculating the energies of vertical electronic excitations, TD-DFT can accurately reproduce experimental λmax values. nih.gov For aminoanthraquinones, the lowest energy absorption band, which is responsible for their color, is typically assigned to a HOMO-LUMO transition with significant intramolecular charge transfer (ICT) character, from the electron-donating amino group to the electron-accepting quinone system. nii.ac.jpmdpi.com

DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is also highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgescholarship.org By calculating the magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 15N), theoretical chemical shifts can be obtained that often show excellent correlation with experimental data, aiding in structure verification and assignment. nih.govnrel.govresearchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for a 2-Aminoanthraquinone Isomer

| Property | Method | Predicted Value | Corresponding Transition/Nucleus |

| λmax (UV-Vis) | TD-DFT/PBE0 | ~450 nm | HOMO → LUMO (π → π*) |

| 13C Chemical Shift | GIAO-DFT | ~183 ppm | Carbonyl Carbons (C1, C4) |

| 1H Chemical Shift | GIAO-DFT | ~7.8 ppm | Aromatic Protons near Carbonyls |

DFT calculations can map the distribution of electrons within a molecule, providing insights into its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ias.ac.in For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygens, indicating sites susceptible to electrophilic attack. researchgate.net A positive potential (blue) would be expected near the amine protons, while the aromatic rings would present a complex landscape of varying potential. This analysis is crucial for predicting how the molecule will interact with other reagents, biological targets, or solvents. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and interactions with the surrounding environment (like solvent molecules). nih.gov

For a molecule like this compound, MD simulations can be used to study:

Conformational Flexibility: To understand the rotation of the amino group and any puckering or flexibility in the ring system.

Solvation Structure: To analyze how solvent molecules (e.g., water or organic solvents) arrange themselves around the solute and form hydrogen bonds, which can significantly impact solubility and reactivity. mdpi.com

Interactions with Biomolecules: MD is extensively used to simulate how small molecules like anthraquinone derivatives bind to and interact with biological targets such as DNA or proteins. nih.gov These simulations can reveal the specific binding modes, key intermolecular interactions (hydrogen bonds, π-stacking), and the conformational changes that occur upon binding. rsc.org

Quantum Chemical Methods for Reaction Pathway Modeling and Transition State Analysis

Quantum chemical methods, particularly DFT, are invaluable for modeling the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the lowest energy path a reaction is likely to follow, from reactants to products.

A key aspect of this is the location and characterization of the transition state (TS) —the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy barrier, which governs the reaction rate. For this compound, these methods could be applied to model various reactions, such as:

Electrophilic or Nucleophilic Aromatic Substitution: Determining the preferred site of attack and the energy barriers for substitution on the anthracene rings.

Redox Reactions: Modeling the one- or two-electron reduction of the quinone moiety, which is a fundamental process in the biological and electrochemical activity of anthraquinones. acs.org

Photochemical Reactions: Investigating excited-state reaction pathways following light absorption. nih.gov

By combining quantum mechanics with molecular mechanics (QM/MM methods), these reaction pathways can even be modeled within complex environments, such as the active site of an enzyme, providing a detailed picture of the catalytic process. frontiersin.org

Theoretical Studies of Intermolecular Interactions and Self-Assembly Behavior

Computational and theoretical investigations into the intermolecular interactions and self-assembly of this compound are crucial for understanding its behavior in the solid state and in solution, which underpins its material properties. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available research, the principles of its molecular assembly can be inferred from computational analyses of related amino-quinone and anthraquinone systems. These studies provide a framework for predicting the dominant non-covalent forces at play.

The molecular structure of this compound, featuring a planar aromatic anthracene core, two carbonyl groups, and an amino group, suggests that its self-assembly is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. Theoretical models, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting these interactions.

Hydrogen Bonding: The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl groups (C=O) act as hydrogen bond acceptors. This arrangement facilitates the formation of intermolecular hydrogen bonds, a key factor in the controlled assembly of molecules. Computational studies on similar structures, such as derivatives of naphthoquinone and anthraquinone, have quantified the strength and geometric preferences of such hydrogen bonds. These investigations often analyze parameters like bond lengths, angles, and interaction energies to determine the most stable hydrogen-bonded configurations, such as dimers or larger aggregates. For instance, theoretical calculations on related systems have shown that N-H···O hydrogen bonds are significant in directing molecular packing.

π-π Stacking Interactions: The large, electron-rich aromatic core of the anthracene moiety predisposes this compound to significant π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. Computational models can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and calculate the associated stabilization energies. The interplay between the electron-donating amino group and the electron-withdrawing quinone moiety can create a dipole moment, influencing the electrostatic component of the stacking interactions.

Self-Assembly Propensity: The combination of directional hydrogen bonding and non-directional π-π stacking interactions is expected to lead to well-ordered supramolecular structures. Theoretical simulations can model the spontaneous aggregation of multiple this compound molecules to predict the most thermodynamically stable assembled states, such as one-dimensional stacks or two-dimensional sheets. The balance between these intermolecular forces is critical; for example, strong hydrogen bonding can dictate a specific orientation that either enhances or competes with optimal π-π stacking.

| Interaction Type | Description | Typical Computational Methods | Key Parameters Investigated |

| Hydrogen Bonding | Interaction between the amino group (donor) and carbonyl groups (acceptors). | Density Functional Theory (DFT), Atoms in Molecules (AIM) Theory | Interaction Energy, Bond Distance (N-H···O), Bond Angle, Electron Density at Bond Critical Points |

| π-π Stacking | Non-covalent interaction between the aromatic anthracene rings. | DFT with dispersion corrections (e.g., DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) | Stacking Distance, Lateral Displacement, Stacking Energy (Electrostatic, Dispersion, etc.) |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Molecular Mechanics (MM), DFT | Intermolecular Distances, Lennard-Jones Potential Parameters |

Chemical Reactivity and Derivatization Strategies for 2 Aminoanthracene 1,4 Dione

Modification of the Amino Group (N-Derivatization)

The presence of the primary amino group (-NH₂) offers a reactive site for numerous transformations, enabling the synthesis of a diverse array of derivatives through reactions like acylation, alkylation, and condensation.

The amino group of 2-Aminoanthracene-1,4-dione readily undergoes acylation and alkylation. Acylation involves the introduction of an acyl group (R-C=O) from reagents such as acyl chlorides or acid anhydrides, yielding stable N-acylamidoanthraquinones. For instance, acetylation of the amino group is a common transformation. researchgate.net

Alkylation introduces an alkyl group onto the nitrogen atom. These reactions modify the electronic properties and steric profile of the amino group, influencing the compound's color, solubility, and binding affinities.

Table 1: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetic Anhydride | N-(1,4-dioxo-9,10-dihydroanthracen-2-yl)acetamide |

The formation of an amide or carboxamide bond is a principal method for derivatizing this compound. This reaction, a specific form of acylation, typically involves coupling the amino group with a carboxylic acid or its activated derivative. researchgate.net This process is fundamental in constructing more complex molecules, including potential bioactive compounds and advanced dye structures. The reaction can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. The resulting amide linkage is generally stable and imparts distinct chemical properties to the parent molecule.

The primary amino group of this compound condenses with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govdergipark.org.tr This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. nih.gov Schiff bases derived from this compound have been investigated for their metal-chelating abilities and biological activities. nih.gov The reaction is typically catalyzed by an acid or base and is often reversible.

The synthesis of novel anthracene-based Schiff base derivatives can be achieved by reacting aminoanthracene with various heteroaromatic aldehydes. nih.gov For example, new Schiff bases have been synthesized via the condensation reaction of N-anthracen-9(10H)-ylidenehistidine with thiosemicarbazide. sphinxsai.com

Table 2: Schiff Base Formation from this compound

| Carbonyl Compound | Reaction Condition | Product |

|---|---|---|

| Benzaldehyde | Acid catalyst, reflux in ethanol | (E)-2-((benzylidene)amino)anthracene-1,4-dione |

| Acetone | Reflux in methanol | 2-((propan-2-ylidene)amino)anthracene-1,4-dione |

Beyond simple acylation and Schiff base formation, the amino group can react with a wider range of electrophiles. A significant example is diazotization, where the primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly reactive and can undergo various coupling reactions. For instance, the diazotization of this compound followed by coupling with Antipyrine (B355649) in an alkaline solution yields novel azo dyes. ekb.eg These azo compounds are known for their intense color and have applications in dyeing and as functional materials. ekb.eg

Ring Functionalization of the Anthraquinone (B42736) Core

The anthraquinone skeleton of this compound is generally resistant to electrophilic attack due to the strong deactivating effect of the two carbonyl groups. beilstein-journals.org However, the presence of the activating amino group can facilitate substitution on the aromatic rings, directing incoming electrophiles to specific positions.

Electrophilic aromatic substitution (EAS) is a key strategy for modifying the anthraquinone core. masterorganicchemistry.comlibretexts.org The outcome of these reactions is determined by the balance between the deactivating quinone system and the activating, ortho-para directing amino group.

Halogenation: Bromination of the this compound ring is challenging but can be achieved under specific conditions. beilstein-journals.org For example, oxidative bromination using potassium bromide (KBr) in the presence of an oxidant like nonanebis(peroxoic acid) has been shown to be an effective method. beilstein-journals.org This protocol allows for the synthesis of bromo-derivatives, which are valuable intermediates for dyes and pharmaceuticals. beilstein-journals.org The reaction proceeds under milder conditions compared to traditional methods that use hazardous molecular bromine in strong acids at high temperatures. beilstein-journals.orgbeilstein-journals.org In the case of unsubstituted amines, bromination tends to occur at the ortho position relative to the amino group. beilstein-journals.org

Nitration and Sulfonation: Nitration introduces a nitro (-NO₂) group, while sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. These reactions typically require strong acidic conditions. For example, sulfonation of anthraquinone can be achieved using fuming sulfuric acid (oleum) at elevated temperatures. vulcanchem.com The position of substitution is influenced by the existing amino group. The introduction of these functional groups significantly alters the solubility and electronic properties of the molecule, which is particularly important in the synthesis of water-soluble dyes.

Table 3: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Typical Product(s) |

|---|---|---|

| Bromination | KBr, nonanebis(peroxoic acid), acetic acid | 2-Amino-3-bromoanthracene-1,4-dione |

| Nitration | HNO₃, H₂SO₄ | Isomeric mixture of nitro-2-aminoanthracene-1,4-diones |

C-H Activation and Direct Arylation Reactions

The functionalization of aromatic compounds through carbon-hydrogen (C-H) activation and direct arylation has emerged as a powerful and atom-economical strategy in modern organic synthesis. This approach avoids the pre-functionalization steps typically required in traditional cross-coupling reactions, such as the introduction of halides or organometallic reagents. While specific literature on the direct C-H arylation of this compound is not extensively detailed, the principles can be applied to this scaffold.

Palladium-catalyzed C-H activation is a prominent method for direct arylation. In a typical reaction, a C-H bond of the aromatic substrate is cleaved and replaced with a C-Ar bond from an aryl halide or equivalent. For a molecule like this compound, several C-H bonds on the aromatic core are potential sites for such reactions. The inherent electronic properties and the directing effects of the existing substituents—the amino group and the quinone carbonyls—would play a crucial role in determining the regioselectivity of the arylation.

The amino group is a known directing group in various C-H activation reactions, often facilitating ortho-functionalization. Therefore, the C-H bond at the C3 position, ortho to the amino group, would be a primary candidate for activation. The reaction would likely proceed via a palladium catalyst, a suitable ligand, a base, and an aryl halide coupling partner. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H bond activation/metalation at the anthraquinone core and reductive elimination to furnish the arylated product.

Research on the direct arylation of related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) (BT) derivatives, has demonstrated the feasibility of introducing aryl groups at specific positions using Pd-catalyzed C-H activation. In these cases, diarylation could be achieved in moderate to high yields with a variety of aryl bromides. Furthermore, sequential arylation using different aryl bromides allows for the synthesis of unsymmetrically substituted derivatives. This controllable approach could potentially be adapted for this compound to synthesize a library of novel derivatives with tailored electronic and photophysical properties.

Table 1: Potential Parameters for Direct C-H Arylation of this compound

| Component | Example | Role |

| Substrate | This compound | Aromatic core for functionalization |

| Coupling Partner | Aryl bromides (e.g., Bromobenzene) | Source of the new aryl group |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) | Facilitates C-H activation and C-C bond formation |

| Ligand | Phosphine-based (e.g., P(o-tol)₃) | Stabilizes the catalyst and modulates reactivity |

| Base | Potassium carbonate (K₂CO₃) | Promotes the C-H activation step |

| Solvent | High-boiling polar aprotic (e.g., DMA, NMP) | Provides a suitable reaction medium |

Cycloaddition Reactions Involving the Anthraquinone Scaffold

The anthraquinone scaffold, with its electron-deficient quinone ring, is an excellent dienophile for [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. This reactivity allows for the construction of more complex, polycyclic architectures from the this compound core. The reaction involves the concerted addition of a conjugated diene across one of the double bonds of the quinone system.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric nature of both the diene and the dienophile. In the case of 1,4-anthraquinones, the reaction typically occurs at the external, more electron-deficient double bond of the quinone ring. Studies on 1,4-anthraquinone (B1204791) have shown that it readily forms Diels-Alder adducts with various dienes such as buta-1,3-diene, 2-methylbuta-1,3-diene, and cyclohexa-1,3-diene. These reactions serve as a foundational model for the potential reactivity of this compound.

A versatile synthetic approach using Diels-Alder reactions has been developed for creating highly substituted hydroanthraquinone derivatives from 2-substituted naphthoquinones. This strategy, which proceeds under mild conditions with high yields, highlights the power of cycloaddition to build molecular complexity. The regioselectivity in these reactions can be controlled by substituents on the dienophile. Following the cycloaddition, the resulting hydroanthraquinone adducts can be subjected to further transformations, such as intramolecular Heck reactions, to create unique bicyclic ring systems.

Table 2: Representative Diels-Alder Reactions with Quinone Scaffolds

| Dienophile | Diene | Key Finding | Reference |

| 1,4-Anthraquinone | Buta-1,3-diene | Formation of linear tetracyclic adducts. | |

| 1,4-Anthraquinone | 1-Acetoxybuta-1,3-diene | Synthesis of anthracyclinone analogues. | |

| 2-Benzoyl-naphthoquinone | Various substituted dienes | Highly regioselective cycloaddition to form functionalized hydroanthraquinones. | |

| Juglone (B1673114) Derivatives | Highly substituted dienes | Regioselectivity is influenced by β-aryl substitution on the juglone dienophile. |

Polymerization and Oligomerization Strategies Utilizing this compound Monomers

The functional groups present on this compound, namely the primary amine and the aromatic core, make it a viable monomer for the synthesis of novel polymers and oligomers. The amino group can participate in step-growth polymerization reactions such as polyamidation or polyimidation, while the aromatic scaffold can be involved in oxidative or carbon-carbon bond-forming polymerizations.

A relevant study demonstrated the synthesis of a green-colored polymer from 2-aminoanthracene (B165279), a closely related structural analogue. The polymerization of various phenylamines, including 2-aminoanthracene, with a disulfide transfer reagent yielded poly[N,N-(phenylamino)disulfides]. These polymers possess unique repeating units where conjugation along the polymer backbone is perturbed by the aromatic rings, resulting in distinct colors. The polymer derived from 2-aminoanthracene exhibited a notable shift in its visible absorption, attributed to the extended conjugation provided by the anthracene (B1667546) unit.

This strategy could be adapted for this compound. The amino group could react in a similar fashion to form a polymer with the anthraquinone moiety as a repeating side group or integrated into the backbone. The presence of the quinone functionality would be expected to impart unique electrochemical and optical properties to the resulting polymer, making it a candidate for applications in organic electronics, sensors, or electrochromic devices.

Alternative polymerization strategies could involve:

Oxidative Polymerization: Chemical or electrochemical oxidation could be used to form linkages between the aromatic rings of the monomers, creating a conjugated polymer.

Cross-Coupling Polymerization: If the monomer is first derivatized with halide functional groups, it could undergo step-growth polymerization via reactions like Suzuki or Stille coupling.

Polyamide Synthesis: The amino group can react with dicarboxylic acids or their derivatives to form polyamides. The rigid anthraquinone unit would likely lead to polymers with high thermal stability.

Design and Synthesis of Advanced this compound-Based Ligands and Metal Complexes

The this compound structure contains multiple potential coordination sites—the amino nitrogen and the quinone oxygens—making it an attractive building block for designing ligands for metal complexation. The strategy often involves modifying the amino group to create a more sophisticated chelating environment.

One successful approach involves the diazotization of the amino group followed by coupling with another molecule to form an azo dye, which then acts as a ligand. For instance, a new heterocyclic azo ligand was synthesized from 2-aminoanthracene-9,10-dione (an isomer, also known as 2-aminoanthraquinone) by coupling it with antipyrine. This new ligand, 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)anthracene-9,10-dione, was then used to prepare mixed-ligand complexes with various divalent metal ions (Fe, Co, Ni, Cu, Zn, Hg) and 1,10-phenanthroline.

Spectral and analytical data revealed that the azo dye behaves as a bidentate chelating agent. The resulting metal complexes were found to have a general formula of [M(L)(phen)Cl] and exhibited an octahedral geometry around the central metal ion. Such complexes are of interest due to their potential biological activities and applications in catalysis.

Another strategy involves the direct coordination of the amino group to a metal center. Research on the reaction of 2-aminoanthracene with a triosmium cluster, [Os₃(CO)₁₀(CH₃CN)₂], resulted in the formation of several 2-amino-anthracene triosmium clusters. In these complexes, the 2-aminoanthracene ligand binds to an edge of the osmium triangle through both the nitrogen atom and an adjacent ring carbon atom (C3). These complexes are luminescent, with emissions associated with the anthracene ligand. The binding to the metal cluster significantly attenuates the emission intensity compared to the free ligand.

Table 3: Metal Complexes Derived from 2-Aminoanthraquinone (B85984)/anthracene Ligands

| Ligand Source | Metal Ion(s) | Complex General Formula / Type | Key Feature | Reference |

| Azo dye of 2-Aminoanthraquinone | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II) | [M(L)(phen)Cl] | Octahedral geometry; ligand is bidentate. | |

| 2-Aminoanthracene | Osmium (triosmium cluster) | [Os₃(CO)ₙ(C₁₄H₁₀N)] | Ligand binds via N and C3 atoms. |

Advanced Applications of 2 Aminoanthracene 1,4 Dione in Materials Science and Technology

Organic Electronics and Optoelectronic Devices

The inherent semiconducting nature of the anthracene (B1667546) core, modulated by its functional groups, makes 2-Aminoanthracene-1,4-dione and its derivatives promising candidates for various organic electronic and optoelectronic applications. rsc.org The planarity of the anthracene structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

Organic Semiconductors in Thin-Film Transistors and Related Devices

Anthracene derivatives are a cornerstone in the development of organic semiconductors for Organic Thin-Film Transistors (OTFTs). rsc.orgmdpi.com These devices are fundamental components for next-generation electronics, including flexible displays and low-cost integrated circuits. mdpi.comsemanticscholar.org The performance of an OTFT is critically dependent on the organic semiconducting material's ability to transport charge carriers, typically measured by its field-effect mobility.

Research into novel semiconductors based on 2-amino-anthracene has demonstrated their potential. rsc.org For instance, a derivative of 2-amino-anthracene has been synthesized and characterized for its charge transport properties in an Organic Field-Effect Transistor (OFET) device. rsc.org This material was found to exhibit p-type behavior, primarily transporting holes. rsc.org Key performance metrics for such a device are detailed in the table below.

| Parameter | Value | Reference |

| Field-Effect Hole Mobility (μ) | 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ | rsc.org |

| ON/OFF Ratio | 10⁴ | rsc.org |

| Device Configuration | Drop Cast | rsc.org |

The introduction of different functional groups to the anthracene core can significantly influence the material's properties, enabling a transition from p-type (hole-transporting) to n-type (electron-transporting) behavior. For example, the addition of strong electron-withdrawing groups like pentafluorophenyl to an anthracene backbone can induce n-type semiconducting properties. researchgate.net This tunability is essential for creating complex circuits that require both p-type and n-type transistors.

Components in Organic Photovoltaics and Solar Cells

In the field of organic photovoltaics (OPVs), materials capable of absorbing sunlight and efficiently converting it into electrical charge are paramount. Anthracene derivatives are explored for their potential in these applications due to their strong light absorption and tunable electronic properties. nih.govresearchgate.net The performance of an organic solar cell is highly dependent on the energy levels of its components, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

A closely related compound, 1,4-diaminoanthraquinone (B121737) (1,4-DAAQ), has been studied as an electron acceptor in OPV devices. researchgate.net Cyclic voltammetry measurements determined its HOMO and LUMO energy levels, from which the electrochemical energy gap was calculated. researchgate.net This energy gap is a crucial parameter as it determines the range of the solar spectrum the material can absorb. researchgate.net

| Property | Value | Reference |

| HOMO | - | researchgate.net |

| LUMO | - | researchgate.net |

| Electrochemical Energy Gap (Eg) | 1.76 eV | researchgate.net |

| Optical Energy Gap (Eg) | ~1.8 eV | researchgate.net |

Another related naphthalene-dione derivative, 2-bromo-3-(methylamino)naphthalene-1,4-dione, has been synthesized for use as a photosensitizer in dye-sensitized solar cells (DSSCs). nih.gov In these devices, the dye absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂), initiating the current flow. nih.govresearchgate.net The broad absorption bands of these types of molecules in both the UV and visible regions are advantageous for harvesting solar energy. nih.gov

Active Materials in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are optoelectronic devices that generate light from electricity. researchgate.net They consist of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons that release energy in the form of light. researchgate.net

Anthracene derivatives are well-known for their applications as blue emitters in OLEDs, prized for their high fluorescence efficiency and stability. researchgate.net Amino-substituted anthracenes, in particular, have been developed as efficient and stable blue-emitting materials. researchgate.net The 2-aminoanthracene (B165279) moiety in this compound provides the core fluorescent properties, suggesting its potential use as a blue-emitting layer or as a dopant in a host material within an OLED. The specific color and performance of the OLED would depend on the final molecular design and the other materials used in the device structure. researchgate.net

Photodetectors and Optical Sensors

The photoconductive properties of 2-amino-anthracene derivatives also make them suitable for use in photodetectors and optical sensors. rsc.org A photodetector is a device that converts light signals into electrical signals. The performance of an organic phototransistor, a type of photodetector, is characterized by its photo-responsivity and photoconductive gain.

A novel semiconductor based on 2-amino-anthracene demonstrated significant potential for phototransistor applications, exhibiting high gain and responsivity. rsc.org

| Performance Metric | Value | Reference |

| Photoconductive Gain | >100 | rsc.org |

| Photo-responsivity | >1 A W⁻¹ | rsc.org |

Furthermore, thin films of the closely related isomer, 2-aminoanthracene-9,10-dione, have been specifically prepared and studied for photodetector applications. researchgate.net The stability and electronic sensitivity of these structures are key features for their use in microelectronics. researchgate.net The optical absorption properties of such films, including their energy gaps, are critical for determining the range of light they can detect. researchgate.net

Redox-Active Materials for Advanced Energy Storage Systems

The quinone functional group in this compound is redox-active, meaning it can undergo reversible reduction and oxidation reactions. This property is the foundation for its application in energy storage systems, where it can store and release energy through electrochemical processes. Organic electrode materials are gaining attention for batteries due to their sustainability and the ability to tailor their structure for specific functions. researchgate.netnih.gov

Cathode Materials in Rechargeable Batteries (e.g., Aqueous Zinc-Ion Batteries)

Aqueous zinc-ion batteries (AZIBs) are emerging as a promising technology for large-scale energy storage due to their cost-effectiveness and safety. researchgate.netrsc.org The development of high-performance cathode materials is a key challenge for this technology. Organic materials based on quinones are excellent candidates for cathodes in AZIBs because of their desirable redox properties and high theoretical specific capacity. researchgate.net

The energy storage mechanism in these materials involves the reversible reaction of the carbonyl (C=O) groups in the quinone moiety. nih.govrsc.org During discharge, these groups can host zinc ions (Zn²⁺) or protons (H⁺), and during charging, the ions are released. researchgate.netnih.gov Polymers based on structures similar to this compound, such as poly(quinone-1,4-diaminoanthraquinone), have been investigated as cathode materials. researchgate.net The polymeric structure helps to prevent the dissolution of the active material into the aqueous electrolyte, which is a common issue that leads to capacity fading. researchgate.net

The presence of both carbonyl (C=O) and amino (C–N) groups can act as active sites, potentially enabling multi-electron transfer processes that significantly enhance the battery's storage capacity. nih.govrsc.org Research into related organic cathodes has demonstrated that these materials can deliver high capacity and maintain excellent stability over thousands of cycles. researchgate.netrsc.org

Electrolyte Components in Non-Aqueous Redox Flow Batteries

Derivatives of this compound, specifically 1,4-diaminoanthraquinones (DAAQs), are a promising class of redox-active molecules for application in non-aqueous redox flow batteries (RFBs). rsc.org RFBs are a scalable energy storage technology crucial for integrating intermittent renewable energy sources into the electrical grid. rsc.org The energy in RFBs is stored in liquid electrolytes containing dissolved redox-active species, which allows for the decoupling of power and capacity. aip.orgresearchgate.net

A significant challenge with many commercially available DAAQs is their low solubility in the polar organic solvents typically used in RFBs, which limits the achievable energy densities. rsc.org To overcome this, research has focused on modifying the DAAQ structure to enhance solubility. One successful approach involves functionalizing the amino positions with chains such as oligoethylene-glycol-ethers. rsc.org

A notable example is the derivative 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ). This compound is miscible in any ratio with polar organic solvents like acetonitrile (MeCN) and 1,2-dimethoxyethane (DME), enabling high electrolyte concentrations. aip.orgresearchgate.netrsc.org Cyclic voltammetry studies of Me-TEG-DAAQ have demonstrated two anodic and two cathodic one-electron redox transitions that are electrochemically accessible and highly reversible. aip.orgresearchgate.netrsc.org

Proof-of-concept studies using Me-TEG-DAAQ in a symmetric electrochemical cell have shown promising results. When utilizing the two inner redox couples, the cell can achieve specific capacities close to the theoretical value with limited capacity fading over 100 cycles. researchgate.netrsc.org The utilization of both inner and outer redox couples can double the theoretical capacity, although this is accompanied by faster capacity fading. researchgate.netrsc.org The high reversibility, high theoretical cell potential, and high theoretical energy density of this derivative underscore the potential of modified this compound structures as electrolyte components in non-aqueous redox flow batteries. researchgate.netrsc.org

| Compound | Key Feature | Solubility | Electrochemical Properties | Performance in Symmetric Cell |

|---|---|---|---|---|

| 1,4-diaminoanthraquinones (DAAQs) | Promising redox-active molecules for non-aqueous RFBs. rsc.org | Generally low in polar organic solvents. rsc.org | Up to five electrochemically accessible and reversible oxidation states. rsc.org | Limited by solubility. rsc.org |

| 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ) | Highly soluble DAAQ derivative. aip.org | Miscible in any ratio with acetonitrile (MeCN) and 1,2-dimethoxyethane (DME). aip.orgresearchgate.netrsc.org | Two anodic and two cathodic one-electron redox transitions; highly reversible. aip.orgresearchgate.netrsc.org | Theoretical capacity of 2.68 A h L⁻¹ (inner couples) with <20% fade over 100 cycles; 5.36 A h L⁻¹ (outer couples) with faster fading. researchgate.netrsc.org |

Chromophoric and Luminophoric Materials with Tailored Photophysical Properties

Advanced Fluorescent Probes for Chemical and Environmental Monitoring

The core structure of 2-aminoanthracene serves as a foundation for the development of advanced fluorescent probes. For instance, 2-aminoanthracene itself has been utilized as a commercially available fluorescent probe for the detection of hypochlorite (ClO⁻) in aqueous buffer solutions. nih.gov This probe exhibits high selectivity, a rapid response time of less than 30 seconds, and a low detection limit of 140 nM. nih.gov Its efficacy has also been demonstrated in the detection of hypochlorite in complex water samples. nih.gov

Furthermore, derivatives of 2-aminoanthracene have been synthesized to create fluorescent chemosensors for specific analytes. A notable example is a probe synthesized through the condensation reaction of 2-aminoanthracene and 2-thiophenecarboxaldehyde. This "turn-on" fluorescent sensor demonstrates selective and sensitive detection of chromium (III) ions in aqueous media with a low detection limit of 0.4 μM and a rapid response time of less than one minute. jlu.edu.cn The sensing mechanism is proposed to involve the hydrolysis of the C=N bond upon coordination of Cr³⁺ ions, leading to the release of the highly fluorescent 2-aminoanthracene. jlu.edu.cn